4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester

Description

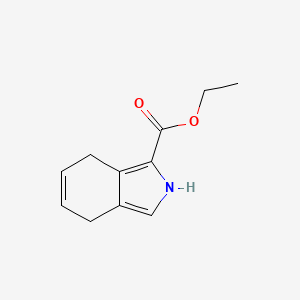

Chemical Structure and Properties 4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester is an isoindole derivative with partial saturation in its bicyclic ring system. Its molecular formula is C₁₃H₁₅NO₂, and it has a molecular weight of 217.2637 g/mol . The compound is registered under CAS number 200353-88-4 (NIST) and 1029092-45-2 (Shanghai Jingrong Chemical Co.), with discrepancies likely arising from regional naming conventions or structural isomers .

The molecule features an ethyl ester group at the 1-position of the isoindole core, which enhances its solubility in organic solvents and modulates reactivity for applications in pharmaceutical synthesis or materials science.

Properties

IUPAC Name |

ethyl 4,7-dihydro-2H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMGKZYSVKFVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CC=CCC2=CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Cycloaddition

The most widely reported method involves a Diels-Alder reaction between 1,3-cyclohexadiene and β-sulfonylnitroethylene to form a bicyclic adduct. This intermediate undergoes subsequent treatment with ethyl isocyanoacetate to introduce the ethoxycarbonyl group. The reaction proceeds via a [4+2] cycloaddition mechanism, where the electron-deficient dienophile (β-sulfonylnitroethylene) reacts with the conjugated diene (1,3-cyclohexadiene) to yield a six-membered ring system.

Ethoxycarbonylation and Isolation

Following cycloaddition, the nitro group is reduced, and the resulting amine is acylated with ethyl chloroformate. This step installs the ethyl ester moiety at the 1-position of the isoindole framework. The final product is purified via column chromatography, with yields ranging from 60% to 70% depending on the solvent system.

Table 1: Reaction Conditions for Diels-Alder/Ethoxycarbonylation Method

Retro-Diels-Alder Reaction from a Masked Isoindole Precursor

Synthesis of 4,7-Ethano-Bridged Intermediate

An alternative approach utilizes 4,7-dihydro-4,7-ethano-2H-isoindole as a masked precursor. This compound is synthesized via Diels-Alder reaction between 1,3-cyclohexadiene and a maleimide derivative, followed by ethoxycarbonylation. The ethano bridge stabilizes the isoindole core, preventing undesired aromatization during storage.

Thermal Retro-Diels-Alder Reaction

Heating the ethano-bridged intermediate at 200–230°C induces a retro-Diels-Alder reaction, cleaving the ethano bridge to generate the free isoindole. The released ethylene is vented, and the product is trapped in situ with reactive dienophiles (e.g., N-phenylmaleimide) to yield functionalized derivatives. For the ethyl ester variant, no additional trapping is required, as the ethoxycarbonyl group remains intact. This method achieves near-quantitative conversion (98–100%) under optimized conditions.

Table 2: Thermal Retro-Diels-Alder Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 200°C | Maximizes cleavage |

| Reaction Time | 10–15 min | Prevents decomposition |

| Atmosphere | Inert (N₂ or Ar) | Avoids oxidation |

Hydrolysis-Esterification of Protected Isoindole Derivatives

Carboxyl Protection and Deprotection

A less common route involves the hydrolysis of a methyl-protected isoindole carboxylate followed by re-esterification with ethanol. For example, dimethyl 3-amino-4-hydroxyphthalate is hydrolyzed under basic conditions (KOH in ethylene glycol, 170°C) to yield the free carboxylic acid. Subsequent treatment with ethyl chloride in the presence of a coupling agent (e.g., DCC) produces the ethyl ester.

Challenges and Yield Considerations

This method suffers from side reactions, such as decarboxylation during hydrolysis, which reduces overall yield (40–50%). However, it offers flexibility for introducing diverse ester groups by varying the alcohol reactant.

Mechanistic Insights and Side Reactions

Competing Pathways in Diels-Alder Reactions

The regioselectivity of the initial cycloaddition is governed by frontier molecular orbital (FMO) interactions. The electron-withdrawing nitro group in β-sulfonylnitroethylene lowers the LUMO energy, favoring interaction with the HOMO of 1,3-cyclohexadiene. Side products arise from [2+2] cycloadditions or over-reduction of the nitro group, necessitating careful stoichiometric control.

Thermal Stability of Ethano-Bridged Intermediate

The ethano bridge in the masked precursor provides kinetic stability but requires precise thermal conditions for cleavage. Prolonged heating (>230°C) leads to decomposition via C–N bond scission, forming polymeric byproducts.

Industrial Applications and Scalability

The retro-Diels-Alder method is preferred for large-scale synthesis due to its high yield and minimal purification requirements. A notable application is the production of tetrabenzoporphyrins, where the ethyl ester serves as a key intermediate. Recent advancements in flow chemistry have enabled continuous processing, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Ethyl 5-Methoxyindole-2-carboxylate

- Formula: C₁₂H₁₃NO₃

- CAS : 128717-77-1

- Key Differences :

Myristic Acid Ethyl Ester

- Formula : C₁₆H₃₂O₂

- CAS : 124-06-1

- Key Differences: Structure: A saturated fatty acid ester with a linear hydrocarbon chain (vs. bicyclic isoindole core). Properties: Hydrophobic, medium-chain lipid with applications in membrane dynamics studies and as a non-polar solvent . Reactivity: Lacks the nitrogen heteroatom and aromaticity, limiting its use in heterocyclic chemistry.

Ethyl 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylate

4,7-Methano-2H-isoindole-2-carboxylic acid tert-butyl ester

- Formula: C₁₄H₂₁NO₂

- CAS : 1200508-76-4

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| 4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester | C₁₃H₁₅NO₂ | 217.2637 | 200353-88-4 | Partially saturated isoindole |

| Ethyl 5-Methoxyindole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 128717-77-1 | Aromatic indole with methoxy |

| Myristic Acid Ethyl Ester | C₁₆H₃₂O₂ | 256.43 | 124-06-1 | Linear fatty acid ester |

| Ethyl 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylate | C₁₁H₁₅NO₂ | 193.24 | 65880-17-3 | Fully saturated isoindole |

Research Findings

- Synthetic Utility : The partial saturation in this compound allows for selective functionalization at the 4,7-positions, unlike fully aromatic indoles or saturated tetrahydroisoindoles .

- Solubility : The ethyl ester group improves solubility in THF and dichloromethane, critical for coupling reactions in drug discovery .

- Comparative Stability : Myristic acid ethyl ester exhibits higher thermal stability (mp: 18–20°C) due to its linear structure but lacks the heterocyclic reactivity of isoindole derivatives .

Biological Activity

4,7-Dihydro-2H-isoindole-1-carboxylic acid ethyl ester, a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of approximately 191.23 g/mol, has garnered attention for its significant biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique isoindole structure of this compound contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can enhance its utility in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Study Overview

A recent study focused on synthesizing derivatives of this compound to evaluate their biological activities. The results indicated that certain derivatives exhibited potent inhibitory effects on HIV-related enzymes with IC50 values in the low micromolar range .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 0.057 | Potent IN inhibitor |

| Compound B | 0.019 | Selective ST inhibitor |

| Compound C | 26 | Moderate activity |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that the compound can bind to enzyme active sites or modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial agents: Development of new antibiotics targeting resistant bacterial strains.

- Antiviral treatments: Potential use in therapies aimed at viral infections such as HIV.

- Cancer therapeutics: Exploration of its effects on cancer cell lines could reveal anti-cancer properties.

Q & A

Q. What safety protocols are essential when handling this compound, given potential carcinogenic risks?

- Methodological Answer : Follow OSHA and ECHA guidelines: use fume hoods, wear nitrile gloves, and equip labs with emergency showers. For compounds with >0.1% carcinogenic components (e.g., IARC Group 2B), implement exposure monitoring and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.